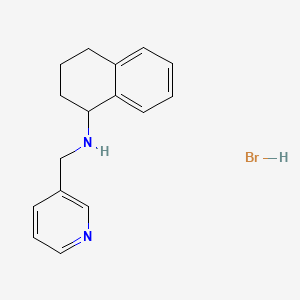

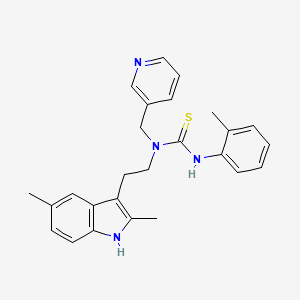

Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide, also known as PTM(1,2,3,4-THN)AH, is a brominated derivative of the amine group and is commonly used as a reagent in organic synthesis. It is a colorless solid at room temperature and can be synthesized from a variety of starting materials. PTM(1,2,3,4-THN)AH has a wide range of scientific applications, including use in biochemical and physiological research, drug design, and laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Cellular Transport Mechanisms

Research indicates the involvement of N1-arylalkylpolyamines, including structures similar to Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide, in cellular transport mechanisms. These compounds, particularly with aromatic ring systems like naphthalen-1-ylmethyl, were synthesized and tested for their biological activities. Findings suggest that the size of the N1-arylalkyl substituent and the polyamine sequence significantly influence the cytotoxicity profiles, with the potential for selective delivery into cells via the polyamine transporter (PAT). The study proposes a cytotoxicity model based on the hydrophobic pocket adjacent to the PAT polyamine-binding site, highlighting the compound's role in cellular transport mechanisms (Gardner et al., 2004).

Antimicrobial and Antiviral Properties

A novel Schiff base compound resembling the structure of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide demonstrated promising antimicrobial activity. The compound, evaluated through the disc diffusion method, exhibited significant antibacterial efficacy against pathogenic bacteria such as Staphylococcus aureus and Micrococcus luteus. Moreover, this Schiff base and its derivatives showed potential as 3-chymotrypsin-like protease (3CLpro) inhibitors for SARS-CoV-2, indicating its relevance in antiviral research (Al‐Janabi et al., 2020).

Detection of Biological Molecules

Compounds structurally related to Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide have been used in the detection of biological molecules. Copper complexes with tridentate N-donor ligands demonstrated the ability to undergo reduction upon exposure to nitric oxide in various solvents. Notably, one such complex showed restored fluorescence intensity when nitric oxide was added, indicating its application in fluorescent detection of nitric oxide in methanol and water media (Kumar et al., 2011).

Neurological Research

Derivatives of Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide have shown potential in neurological research. A study involving 2,4-disubstituted pyrimidine derivatives, including a compound with a naphth-1-ylmethyl substituent, identified it as a potent inhibitor of acetylcholinesterase (AChE). This compound was highlighted for its role in inhibiting cholinesterase and amyloid-β (Aβ)-aggregation, targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

Eigenschaften

IUPAC Name |

N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2.BrH/c1-2-8-15-14(6-1)7-3-9-16(15)18-12-13-5-4-10-17-11-13;/h1-2,4-6,8,10-11,16,18H,3,7,9,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGBAFNFHJVMBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NCC3=CN=CC=C3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-3-ylmethyl-(1,2,3,4-tetrahydro-naphthalen-1-YL)-amine hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577717.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2577724.png)

![3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2577725.png)

![Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B2577726.png)

![2-[(4-Ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B2577727.png)

![5-Chloro-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2577729.png)